molecular formula C6H8N4O3 B2498167 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide CAS No. 120799-99-7

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B2498167
CAS No.: 120799-99-7
M. Wt: 184.155
InChI Key: QVGYPSRFTKMRDD-UHFFFAOYSA-N
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Description

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of imidazole derivatives can also vary greatly. For example, some imidazole derivatives may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis, while others may act as inhibitors of certain enzymes, thereby disrupting key metabolic pathways .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. Some may lead to cell death, while others may modulate cellular functions .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-methyl-4-nitroimidazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-(2-methyl-4-amino-1H-imidazol-1-yl)acetamide.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid and ammonia.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties, particularly against bacterial and protozoal infections.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for the treatment of anaerobic bacterial and protozoal infections.

Uniqueness

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the acetamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.

Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-4-8-6(10(12)13)3-9(4)2-5(7)11/h3H,2H2,1H3,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGYPSRFTKMRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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